molecular formula C14H18BrN3O2 B6221370 tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate CAS No. 2757961-28-5

tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Cat. No. B6221370
CAS RN: 2757961-28-5
M. Wt: 340.2
InChI Key:
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Description

Tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate (TB-BIPC) is an organic compound that has been used in a variety of scientific research applications. TB-BIPC has been used in a variety of biochemical and physiological studies, and it has been found to have a number of advantages and limitations when used in laboratory experiments.

Scientific Research Applications

Tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate has been used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, protein-ligand interactions, and the binding of drugs to receptors. It has also been used to study the structure-activity relationships of drugs, and the effects of drugs on cell signaling pathways. tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate has also been used in studies of the structure and function of proteins, and in the development of new drugs.

Mechanism of Action

Tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate acts as an inhibitor of enzymes, binding to the active site of the enzyme and preventing it from catalyzing a reaction. It can also act as a ligand, binding to a specific receptor and modulating its activity. In addition, tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate can act as a modulator of cell signaling pathways, affecting the expression of genes and proteins involved in the pathway.
Biochemical and Physiological Effects
tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, and it has been found to have anti-inflammatory and anti-oxidant effects. It has also been found to modulate the expression of genes involved in cell signaling pathways, and it has been found to have an effect on the structure and function of proteins.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is that it is relatively easy to synthesize, and its structure can be easily modified to suit the needs of the experiment. Additionally, tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is relatively stable and can be stored for long periods of time. However, tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is not very soluble in water, and it can be difficult to dissolve in aqueous solutions.

Future Directions

The potential future directions for research involving tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted on the structure-activity relationships of tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate, and on its potential use as an inhibitor of enzymes and as a modulator of cell signaling pathways. Finally, further research could be conducted on the potential therapeutic uses of tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate, and on its potential toxicity.

Synthesis Methods

Tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate can be synthesized using a number of different methods. The most common method is through the reaction of tert-butyl bromide with 6-bromoimidazo[1,2-a]pyridine-2-yl ethylcarbamate. This reaction produces an intermediate that is then reacted with an acid catalyst to form the desired product. Other methods of synthesis include the reaction of tert-butyl bromide with 6-bromoimidazo[1,2-a]pyridine-2-yl ethylcarbamate, followed by a series of deprotection steps.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves the reaction of tert-butyl carbamate with 6-bromoimidazo[1,2-a]pyridine-2-amine in the presence of a coupling agent and a base to form the intermediate product. This intermediate product is then reacted with (1S)-1-chloro-2-(tert-butoxycarbonylamino)ethyl acetate in the presence of a base to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "6-bromoimidazo[1,2-a]pyridine-2-amine", "coupling agent", "base", "(1S)-1-chloro-2-(tert-butoxycarbonylamino)ethyl acetate" ], "Reaction": [ "Step 1: Combine tert-butyl carbamate, 6-bromoimidazo[1,2-a]pyridine-2-amine, coupling agent, and base in a suitable solvent and stir at room temperature for several hours to form the intermediate product.", "Step 2: Add (1S)-1-chloro-2-(tert-butoxycarbonylamino)ethyl acetate and base to the reaction mixture and stir at room temperature for several hours to form the final product.", "Step 3: Isolate the final product by standard workup procedures such as filtration, washing, and drying." ] }

CAS RN

2757961-28-5

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.2

Purity

95

Origin of Product

United States

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